6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that features a benzo[b][1,4]oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from commercially available precursors
Formation of the Benzo[b][1,4]oxazine Ring: This can be achieved through a cyclization reaction involving an appropriate ortho-aminophenol derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the 3,5-Dimethylisoxazole Moiety: This step involves the reaction of the benzo[b][1,4]oxazine intermediate with a 3,5-dimethylisoxazole derivative, typically through a nucleophilic substitution or coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: A simpler isoxazole derivative used in various chemical syntheses.
Benzo[b][1,4]oxazine: The core structure of the compound, used in the synthesis of various pharmaceuticals and materials.
4-Amino-3,5-dimethylisoxazole: Another isoxazole derivative with potential biological activity.
Uniqueness
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its combination of the benzo[b][1,4]oxazine and 3,5-dimethylisoxazole moieties, which may confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
6-amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-1,4-benzoxazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-8-12(9(2)21-17-8)7-18-13-6-11(16)4-5-14(13)20-10(3)15(18)19/h4-6,10H,7,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPJXMDMHJTXIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)N)CC3=C(ON=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.